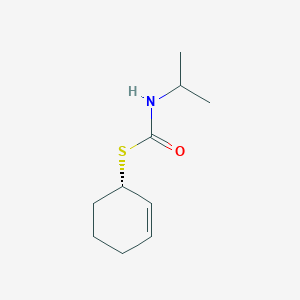![molecular formula C13H22O B14252905 2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene CAS No. 259532-23-5](/img/structure/B14252905.png)
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is a bicyclic compound that belongs to the class of organic compounds known as bicyclo[3.1.1]heptanes. These compounds are characterized by a bicyclic structure consisting of a cyclohexane ring fused to a cyclopropane ring. The compound’s unique structure and functional groups make it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with ethoxyethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Various ethoxyethyl derivatives
科学的研究の応用
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The ethoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
α-Pinene: A monoterpenoid hydrocarbon with a similar bicyclic structure.
β-Pinene: Another isomer of pinene with a bicyclic structure.
Camphene: A bicyclic monoterpene with a similar framework.
Uniqueness
2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and physical properties. This functional group allows for a wider range of chemical modifications and applications compared to its simpler bicyclic counterparts.
特性
CAS番号 |
259532-23-5 |
|---|---|
分子式 |
C13H22O |
分子量 |
194.31 g/mol |
IUPAC名 |
2-(2-ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C13H22O/c1-4-14-8-7-10-5-6-11-9-12(10)13(11,2)3/h5,11-12H,4,6-9H2,1-3H3 |
InChIキー |
BTGKJTKHFJWYAZ-UHFFFAOYSA-N |
正規SMILES |
CCOCCC1=CCC2CC1C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanol, 2,2'-[[2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]ethyl]imino]bis-](/img/structure/B14252823.png)
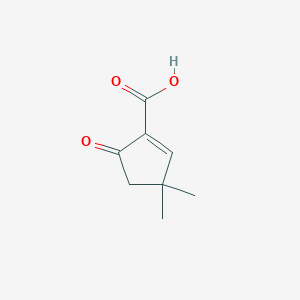
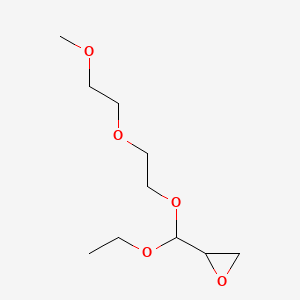


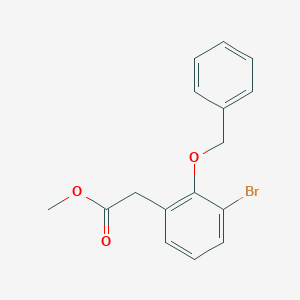
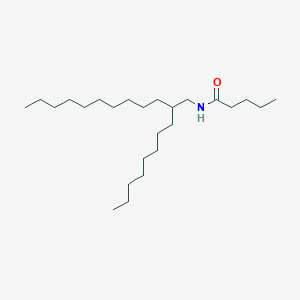
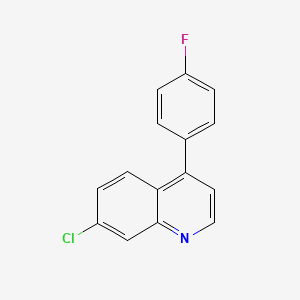
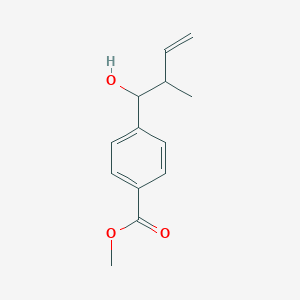
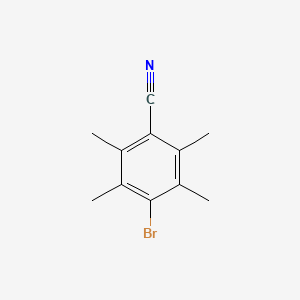
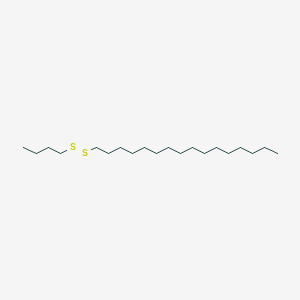
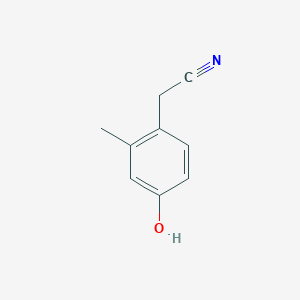
![Benzenemethanamine, N-[[4-(methylthio)phenyl]methylene]-](/img/structure/B14252903.png)
